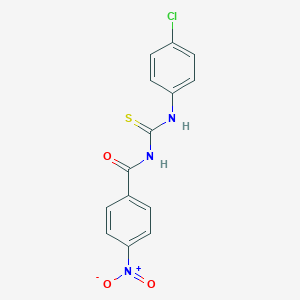
N-(4-chlorophenyl)-N'-(4-nitrobenzoyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-(4-nitrobenzoyl)thiourea, commonly known as CPNT, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a thiourea derivative that has shown promising results in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of CPNT is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, as mentioned above. CPNT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPNT has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
CPNT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. CPNT has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, CPNT has been shown to have antioxidant properties, which may help to protect against oxidative stress.
実験室実験の利点と制限
CPNT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. CPNT is also relatively inexpensive compared to other compounds used in scientific research. However, CPNT has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, CPNT has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on CPNT. One area of interest is its potential as a therapeutic agent for cancer and autoimmune diseases. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to understand the mechanism of action of CPNT and its potential applications in other fields of study.
合成法
The synthesis of CPNT involves the reaction between 4-chloroaniline and 4-nitrobenzoyl isothiocyanate in the presence of a base. The reaction results in the formation of CPNT as a yellow crystalline solid. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
CPNT has been extensively studied for its potential applications in scientific research. It has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer and autoimmune disease research. CPNT has also been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases such as Alzheimer's disease.
特性
分子式 |
C14H10ClN3O3S |
|---|---|
分子量 |
335.8 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)carbamothioyl]-4-nitrobenzamide |
InChI |
InChI=1S/C14H10ClN3O3S/c15-10-3-5-11(6-4-10)16-14(22)17-13(19)9-1-7-12(8-2-9)18(20)21/h1-8H,(H2,16,17,19,22) |
InChIキー |
GYKVYASPZLYFRG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B256742.png)

![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256748.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256749.png)

![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)


![N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)
